2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H10ClNO2S |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO2S/c1-7-3-2-4-8(10-7)5-6-13(9,11)12/h2-4H,5-6H2,1H3 |
InChI Key |
QSSLZCDVOCVYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridinyl Ethane Sulfonic Acid Intermediates
A common precursor is 2-(6-methylpyridin-2-yl)ethane-1-sulfonic acid or its salts, which can be synthesized via:
- Hydrocarbon chain functionalization: Attaching an ethane sulfonic acid group to the 6-methylpyridin-2-yl moiety through nucleophilic substitution or sulfonation reactions.
- Use of sulfonate leaving groups: Tosylates (TsO) or mesylates are employed as leaving groups to facilitate substitution reactions.
For example, sulfonate intermediates with sulfur already in the desired oxidation state allow bypassing hazardous oxidation steps, improving safety and yield.
Chlorination to Form Sulfonyl Chloride
The conversion of sulfonic acids or sulfonates to sulfonyl chlorides is typically achieved by:
- Reaction with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).
- Conditions are controlled to avoid over-chlorination or decomposition, often under anhydrous and inert atmosphere.
This step is crucial to obtain the sulfonyl chloride functionality required for further coupling or derivatization.
Catalytic Coupling Reactions
To assemble the full molecule, cross-coupling reactions such as Suzuki or Heck coupling are employed, especially when attaching aromatic or heteroaromatic rings:
- Palladium-based catalysts (e.g., Pd(OAc)₂) with appropriate phosphine ligands (e.g., Xantphos, PPh₃) are used.
- Reactions are conducted under anhydrous conditions at temperatures between 60°C and 140°C, typically 85-100°C, for 16-30 hours to ensure high selectivity and yield.
- Bases such as triethylamine or piperidine facilitate the coupling.
This method avoids the use of tungsten-based catalysts and hazardous oxidants, enhancing safety and environmental compatibility.
One-Pot and Multi-Step Syntheses
Recent advancements have developed one-pot procedures combining multiple reaction steps without isolating intermediates:
- Hydration of alkynyl pyridine derivatives to ketone intermediates.
- Subsequent coupling with sulfonate derivatives.
- Final chlorination to yield the sulfonyl chloride.
This approach reduces purification steps, solvent use, and overall reaction time, improving industrial scalability and yields exceeding 90% in some steps.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydration of alkynyl pyridine | Sulfuric acid/toluene mixture (4:1) | 50-80 | 2-16 | >90 | Produces 1-(6-methylpyridin-3-yl)ethanone |
| Palladium-catalyzed coupling | Pd(OAc)₂ (0.15-0.5 mol%), Xantphos ligand (1 mol%) | 85-100 | 18-20 | High | Anhydrous, inert atmosphere |
| Chlorination | Thionyl chloride or equivalent | Ambient to reflux | 1-4 | High | Converts sulfonic acid to sulfonyl chloride |
| One-pot synthesis | Combination of above steps | Varies | 16-30 | Up to 90 | Streamlined industrial process |
Detailed Research Findings
Catalyst and Ligand Selection: The use of Pd(OAc)₂ with Xantphos ligand provides optimal activity and selectivity in coupling reactions, minimizing side products such as proto-debromination byproducts.
Base Equivalents: Employing 1-3 molar equivalents of base (e.g., triethylamine) is critical for efficient coupling, with 3 equivalents preferred for higher yields.
Reaction Medium: Anhydrous organic solvents like toluene, THF, or NMP/toluene mixtures are preferred to maintain catalyst stability and reaction efficiency.
Avoidance of Hazardous Oxidants: Processes that use sulfonate intermediates with sulfur already in the correct oxidation state eliminate the need for hydrogen peroxide or organic peroxides, reducing explosion risks.
Temperature and Time Optimization: Maintaining reaction temperatures between 80-100°C for 18-20 hours balances reaction kinetics and selectivity, avoiding decomposition or side reactions.
Isolation Techniques: Conventional extraction and crystallization methods are employed post-reaction to isolate pure sulfonyl chloride compounds, with drying under vacuum at moderate temperatures (50-90°C) to ensure product stability.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have highlighted the potential of sulfonyl chlorides in developing anticancer agents. For instance, derivatives of 2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. These compounds showed promising results in enhancing radiosensitivity in hypoxic conditions, indicating their potential use in combination therapies for cancer treatment .
Enzyme Inhibition
The compound has also been explored as a potential inhibitor for specific enzymes involved in cancer progression. For example, it has been utilized in the development of inhibitors targeting the PRMT5 enzyme, which plays a significant role in tumor growth. The compound's ability to form covalent bonds with target proteins enhances its efficacy as an inhibitor .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as an essential building block for synthesizing more complex molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable for creating sulfonamide derivatives and other functionalized compounds .
Synthesis of Sulfonamides
The compound can be reacted with amines to produce sulfonamides, which are crucial in pharmaceuticals due to their antibacterial properties. This application has been documented extensively in literature focusing on synthetic methodologies involving sulfonyl chlorides .
Material Science
Polymer Chemistry
In the field of polymer chemistry, this compound is investigated for its potential use in modifying polymer surfaces. Its ability to introduce sulfonate groups can enhance the properties of polymers, such as hydrophilicity and thermal stability, making them suitable for applications in membranes and coatings .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of novel nitroimidazole alkylsulfonamides derived from sulfonyl chlorides similar to this compound. These compounds demonstrated increased cytotoxicity under hypoxic conditions compared to their parent compounds, suggesting that structural modifications can significantly enhance therapeutic efficacy against resistant cancer types .
Case Study 2: Synthesis of Functionalized Sulfonamides
Research conducted on the synthesis of functionalized sulfonamides using this compound reported successful reactions with various amines leading to products with diverse biological activities. The study emphasized the importance of optimizing reaction conditions to improve yield and purity .
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
The reactivity, stability, and applications of sulfonyl chlorides are highly dependent on their substituents. Below is a comparative analysis of 2-(6-methylpyridin-2-yl)ethane-1-sulfonyl chloride and analogous compounds, supported by data from diverse sources.
Table 1: Key Properties of Selected Sulfonyl Chlorides
Electronic and Steric Effects
- Pyridinyl vs. Phenyl Substituents : The 6-methylpyridin-2-yl group in the target compound introduces aromaticity and a basic nitrogen atom, which can participate in hydrogen bonding or coordinate with metal catalysts. In contrast, 2-(3-nitrophenyl)ethane-1-sulfonyl chloride () contains a nitro group that strongly withdraws electrons, increasing the electrophilicity of the sulfonyl chloride group and accelerating reactions with nucleophiles .
- Fluorinated Cyclic Systems : 3,3-Difluorocyclopentane-1-sulfonyl chloride () benefits from fluorine atoms that enhance lipophilicity and metabolic stability, making it suitable for agrochemical applications. Its cyclic structure may reduce conformational flexibility compared to the linear ethane backbone of the pyridinyl compound .
Reactivity in Sulfonylation Reactions
- Conversely, 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride () has a flexible ether chain that may improve solubility in polar solvents but offers minimal steric hindrance, enabling rapid sulfonylation .
- The nitro group in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride increases its reactivity toward amines, making it a preferred choice for synthesizing sulfonamides in high yields .
Stability and Thermal Behavior
- Fluorinated compounds like 3,3-difluorocyclopentane-1-sulfonyl chloride exhibit superior thermal stability due to strong C-F bonds, reducing decomposition risks during storage or reactions.
- Hygroscopicity: The methoxyethoxy derivative () may absorb moisture due to its polar ether chain, necessitating anhydrous handling, whereas the pyridinyl compound’s aromatic ring could mitigate hygroscopicity .
Biological Activity
2-(6-Methylpyridin-2-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields of biological research, particularly due to its potential applications in enzyme inhibition and protein modification. The sulfonyl chloride functional group is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to significant biological effects.
The primary mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophiles, such as cysteine residues in proteins, leading to irreversible modification of these proteins. This property is particularly useful in studies aimed at understanding enzyme functions and pathways.
Enzyme Inhibition
Research indicates that compounds similar to this compound are utilized in studies of enzyme inhibition. For instance, they have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play crucial roles in various physiological processes .
Table 1: Enzyme Inhibition Studies
Protein Modification
The ability of this compound to modify proteins through covalent bonding can alter their function and activity. Such modifications are critical in understanding protein dynamics and interactions within cellular environments. For example, the compound's reactivity allows for the selective targeting of specific proteins involved in disease pathways.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Inhibition of PRMT5 : A study identified a first-in-class inhibitor that demonstrated selective inhibition of PRMT5, a protein arginine methyltransferase implicated in cancer. The compound exhibited an IC50 value of 12 μM, indicating its potential as a therapeutic agent .
- Antiviral Activity : Compounds structurally similar to sulfonyl chlorides have been evaluated for antiviral properties against HIV. Modifications to the sulfonamide moiety significantly influenced their efficacy, highlighting the importance of structural features in biological activity .
- Covalent Binding Studies : Research on sulfonyl fluorides has shown their selective interactions with serine hydrolases, providing insights into their pharmacological potential. These studies suggest that modifications to the sulfonyl group can enhance selectivity and potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
